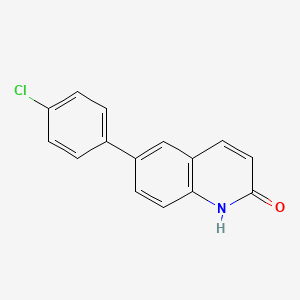

6-(4-chloro-phenyl)-1H-quinolin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H10ClNO |

|---|---|

Molecular Weight |

255.70 g/mol |

IUPAC Name |

6-(4-chlorophenyl)-1H-quinolin-2-one |

InChI |

InChI=1S/C15H10ClNO/c16-13-5-1-10(2-6-13)11-3-7-14-12(9-11)4-8-15(18)17-14/h1-9H,(H,17,18) |

InChI Key |

DDAHZBNILFVNGG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC3=C(C=C2)NC(=O)C=C3)Cl |

Origin of Product |

United States |

Synthetic Pathways and Chemical Transformations of the 1h Quinolin 2 One Scaffold

Established Methodologies for 1H-Quinolin-2-one Synthesis

The synthesis of the 1H-quinolin-2-one core can be achieved through various established methodologies, primarily involving cyclization reactions and precursor-based routes.

Cyclization Reactions (e.g., Friedländer Synthesis, Palladium-Catalyzed Approaches)

Cyclization reactions are a cornerstone in the synthesis of quinolinone scaffolds. The Friedländer synthesis, a classical method, involves the reaction of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group, such as a ketone or ester. wikipedia.orgjk-sci.comorganic-chemistry.org This condensation reaction, which can be catalyzed by acids or bases, leads to the formation of the quinoline (B57606) ring system. jk-sci.comorganic-chemistry.org

In recent years, palladium-catalyzed approaches have emerged as powerful and versatile methods for quinolin-2-one synthesis. rsc.orgnih.govdocumentsdelivered.com These methods offer advantages such as milder reaction conditions and broader substrate scope. Palladium(II)-catalyzed synthesis of quinolin-2(1H)-ones from quinoline N-oxides has been developed, where azodicarboxylates act as both an activating agent and an oxidant. rsc.orgdocumentsdelivered.com Other palladium-catalyzed methods include cascade radical cyclization and C–H amination of 1,7-enynes with hydroxylamines to construct tricyclic quinolin-2(1H)-one scaffolds. rsc.org

| Cyclization Method | Description | Key Features | References |

| Friedländer Synthesis | Reaction of a 2-aminobenzaldehyde/ketone with a compound containing a reactive α-methylene group. | Classical and well-established method. Can be acid or base-catalyzed. | wikipedia.orgjk-sci.comorganic-chemistry.org |

| Palladium-Catalyzed Synthesis from Quinoline N-oxides | Pd(II)-catalyzed reaction using azodicarboxylates as an activating agent and oxidant. | Proceeds under mild conditions. | rsc.orgdocumentsdelivered.com |

| Palladium-Catalyzed Cascade Cyclization | Radical cyclization and C–H amination of 1,7-enynes with hydroxylamines. | Rapid construction of tricyclic quinolin-2(1H)-one scaffolds. | rsc.org |

Precursor-Based Routes to Substituted Quinolinones

Precursor-based routes offer a strategic approach to constructing substituted quinolinones by assembling the core structure from carefully chosen starting materials. One common strategy involves the base-catalyzed cyclization of an appropriate N-acyl-o-aminobenzophenone precursor. acs.org Another approach utilizes 4-hydroxyquinolin-2(1H)-ones as versatile intermediates, which can be synthesized through the cyclization of malondianilides. acs.org

Furthermore, 2-azidobenzaldehyde-based [4+2] annulation provides a pathway to various quinoline derivatives. nih.gov This method involves the reaction of 2-azidobenzaldehydes with compounds containing active methylene (B1212753) groups, followed by an intramolecular aza-Wittig reaction or other cyclization strategies to form the quinoline ring. nih.gov The use of 4-chloroquinolinone as a precursor allows for the synthesis of various 4-substituted quinolinones through nucleophilic substitution reactions. mdpi.com

Strategies for Introducing the 4-Chlorophenyl Moiety at the 6-Position

The introduction of a 4-chlorophenyl group at the 6-position of the 1H-quinolin-2-one scaffold is a key step in the synthesis of the target compound. A prominent and effective method for achieving this is through a Negishi-type cross-coupling reaction. nih.gov This palladium-catalyzed reaction involves the coupling of a 6-halo-substituted quinolinone derivative, such as 6-bromo-2-methoxyquinoline, with a 4-chlorophenylzinc reagent. nih.gov The subsequent demethylation of the 2-methoxy group yields the desired 6-(4-chlorophenyl)-1H-quinolin-2-one.

Another versatile approach is the Suzuki cross-coupling reaction, which is a key step in the derivatization of quinolin-2(1H)-one cores to install aryl substituents at various positions. acs.org In this case, a 6-bromo or 6-triflyloxy-substituted quinolinone could be coupled with 4-chlorophenylboronic acid in the presence of a palladium catalyst and a base.

Derivatization and Analog Generation for Structure-Activity Relationship Studies

To explore the structure-activity relationships (SAR) of 6-(4-chloro-phenyl)-1H-quinolin-2-one, derivatization and the generation of analogs are essential. These modifications typically focus on the phenyl ring and the quinolinone nucleus.

Modifications on the Phenyl Ring

Modifications on the 4-chlorophenyl ring can provide valuable insights into the electronic and steric requirements for biological activity. A study on 6-substituted 1H-quinolin-2-ones involved a Negishi-type coupling to introduce various substituted phenyl rings at the 6-position, including those with N,N-dialkylcarbamoyl groups. nih.gov For instance, analogs such as 6-[4-(N,N-diisopropylcarbamoyl)phenyl]-1H-quinolin-2-one were synthesized to evaluate their inhibitory activity against steroid 5α-reductases. nih.gov The variation of substituents on the phenyl ring, such as replacing the chloro group with other halogens, alkyl, or alkoxy groups, can be achieved by using the corresponding substituted phenylboronic acids in Suzuki coupling reactions.

Substituent Variations on the Quinolinone Nucleus

Varying the substituents on the quinolinone nucleus is another critical aspect of SAR studies. Modifications can be made at different positions of the quinolinone core to probe their influence on the compound's properties. For example, N-alkylation of the quinolinone nitrogen can be performed, as demonstrated by the synthesis of 6-[4-(N,N-diisopropylcarbamoyl)phenyl]-N-methyl-quinolin-2-one. nih.gov

Formation of Hybrid Molecules (e.g., with triazole, furan (B31954) moieties)

The chemical tractability of the 1H-quinolin-2-one system allows for its derivatization and subsequent linkage to other heterocyclic systems. Key strategies for the formation of triazole and furan hybrids are outlined below.

A prominent method for the synthesis of 1,2,3-triazole-linked hybrids is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. The synthesis of a triazole-quinolinone hybrid from this compound can be envisioned through a multi-step sequence that first introduces either an azide (B81097) or an alkyne functionality onto the quinolinone scaffold.

A plausible synthetic route commences with the N-alkylation of the quinolinone nitrogen. For instance, reaction of this compound with propargyl bromide in the presence of a suitable base such as potassium carbonate would yield the N-propargylated derivative, an alkyne-functionalized quinolinone. This intermediate can then undergo a CuAAC reaction with a variety of organic azides to introduce the triazole-linked moiety.

Table 1: Exemplary Reactants for the Synthesis of a Triazole-Quinolinone Hybrid

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 1-(prop-2-yn-1-yl)-6-(4-chlorophenyl)-1H-quinolin-2-one | Benzyl azide | Copper(I) salt (e.g., CuI) | 1-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-6-(4-chlorophenyl)-1H-quinolin-2-one |

The versatility of this approach lies in the wide array of commercially available or readily synthesized organic azides, allowing for the generation of a diverse library of triazole-quinolinone hybrids. The triazole ring acts as a stable and rigid linker, connecting the quinolinone scaffold to various substituents. nih.gov

The Paal-Knorr synthesis is a classical and highly effective method for the construction of furan rings from 1,4-dicarbonyl compounds. wikipedia.orgalfa-chemistry.comorganic-chemistry.org To generate a furan-quinolinone hybrid, the this compound scaffold must first be elaborated to incorporate a 1,4-dicarbonyl moiety.

One potential synthetic strategy involves the introduction of a side chain susceptible to conversion into the required dicarbonyl precursor. For example, Friedel-Crafts acylation of the 6-phenyl group of the quinolinone could introduce a keto group. Subsequent manipulation of this group, for instance, through alpha-halogenation followed by reaction with a beta-keto ester and decarboxylation, could lead to the desired 1,4-dicarbonyl intermediate.

Once the 1,4-dicarbonyl-substituted quinolinone is obtained, treatment with an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, will induce intramolecular cyclization and dehydration to afford the furan ring. organic-chemistry.org

Table 2: General Transformation for Paal-Knorr Furan Synthesis

| Starting Material | Key Reagent | Intermediate | Final Product |

| This compound derivative | Acylating agent | Acylated quinolinone | 1,4-dicarbonyl quinolinone |

| 1,4-dicarbonyl quinolinone | Acid catalyst (e.g., H₂SO₄) | - | Furan-quinolinone hybrid |

This synthetic route, while potentially requiring more steps than the click chemistry approach for triazoles, offers a reliable method for accessing furan-quinolinone hybrids with various substitution patterns on the newly formed furan ring, depending on the structure of the 1,4-dicarbonyl precursor.

Advanced Spectroscopic and Structural Characterization of 6 4 Chloro Phenyl 1h Quinolin 2 One and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

The ¹H NMR spectrum of 6-(4-chloro-phenyl)-1H-quinolin-2-one is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The quinolin-2-one ring system and the 4-chlorophenyl substituent each present a unique set of resonances.

The protons on the quinolinone core typically appear in the aromatic region of the spectrum. The vinyl protons at the C3 and C4 positions of the quinolinone ring are expected to show characteristic doublet signals due to their coupling. The protons on the benzo-fused portion of the quinolinone ring (H-5, H-7, H-8) will exhibit complex splitting patterns due to their respective couplings. The proton of the N-H group in the lactam ring is anticipated to appear as a broad singlet, typically in the downfield region of the spectrum, with its chemical shift being sensitive to solvent and concentration.

The protons of the 4-chlorophenyl group are expected to show a characteristic AA'BB' system, which often appears as two distinct doublets in the aromatic region. The symmetry of the para-substituted ring simplifies this pattern. Protons ortho to the chlorine atom will have a different chemical shift compared to the protons meta to it.

For a related analog, 2-(4-chlorophenyl)quinoline, the proton signals for the 4-chlorophenyl group appear at δ 8.09–8.03 (m, 2H) and 7.53–7.41 (m, 2H). rsc.org The quinoline (B57606) protons resonate at δ 8.17–8.10 (m, 2H), 7.80–7.65 (m, 3H), and 7.53–7.41 (m, 1H). rsc.org While the substitution pattern is different, these values provide a reference for the expected chemical shift regions.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-H | 11.0 - 12.5 | br s | - |

| H-5 | 7.8 - 8.0 | d | ~2.0 |

| H-7 | 7.6 - 7.8 | dd | ~8.5, 2.0 |

| H-8 | 7.3 - 7.5 | d | ~8.5 |

| H-3 | 6.5 - 6.7 | d | ~9.5 |

| H-4 | 7.7 - 7.9 | d | ~9.5 |

| H-2', H-6' | 7.6 - 7.7 | d | ~8.5 |

| H-3', H-5' | 7.4 - 7.5 | d | ~8.5 |

Note: These are predicted values based on known data for analogous structures. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, a total of 15 distinct carbon signals are expected, assuming free rotation of the phenyl ring.

The most downfield signal is typically the carbonyl carbon (C-2) of the lactam ring, appearing in the range of δ 160-165 ppm. The carbon atoms of the aromatic rings resonate between δ 115 and 150 ppm. The chemical shifts of the carbons in the 4-chlorophenyl ring are influenced by the electron-withdrawing chlorine atom, with the carbon atom directly attached to the chlorine (C-4') showing a characteristic shift. The quaternary carbons (C-4a, C-6, C-8a, C-1', C-4') can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

In the analog 2-(4-chlorophenyl)quinoline, the carbon signals were observed at δ 155.8, 148.1, 137.9, 136.8, 135.4, 129.8, 129.6, 128.9, 128.7, 127.4, 127.1, 126.4, and 118.4. rsc.org These assignments help in predicting the ranges for the target molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 161 - 164 |

| C-3 | 120 - 123 |

| C-4 | 138 - 141 |

| C-4a | 118 - 121 |

| C-5 | 129 - 132 |

| C-6 | 135 - 138 |

| C-7 | 127 - 130 |

| C-8 | 115 - 118 |

| C-8a | 138 - 141 |

| C-1' | 137 - 140 |

| C-2', C-6' | 128 - 131 |

| C-3', C-5' | 129 - 132 |

| C-4' | 133 - 136 |

Note: These are predicted values based on known data for analogous structures and general chemical shift ranges. Actual experimental values may vary.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key functional groups.

N-H Stretching: A broad absorption band is expected in the region of 3100-3300 cm⁻¹ corresponding to the N-H stretching vibration of the lactam group.

C=O Stretching: A strong, sharp absorption band characteristic of the lactam carbonyl group should appear around 1650-1680 cm⁻¹.

Aromatic C-H Stretching: Multiple weak to medium bands are expected above 3000 cm⁻¹ due to the C-H stretching vibrations of the quinolinone and chlorophenyl rings.

C=C Stretching: Aromatic ring C=C stretching vibrations will produce several bands in the 1450-1620 cm⁻¹ region.

C-N Stretching: The C-N stretching vibration of the lactam is typically observed in the 1200-1350 cm⁻¹ range.

C-Cl Stretching: A strong absorption band corresponding to the C-Cl stretching vibration is expected in the 1000-1100 cm⁻¹ region.

In a study of a similar compound, 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline, characteristic IR bands were assigned, providing a basis for comparison. nih.gov

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch | Lactam | 3100 - 3300 | Medium, Broad |

| Aromatic C-H stretch | Ar-H | 3000 - 3100 | Medium to Weak |

| C=O stretch | Lactam | 1650 - 1680 | Strong |

| C=C stretch | Aromatic Rings | 1450 - 1620 | Medium to Strong |

| C-N stretch | Lactam | 1200 - 1350 | Medium |

| C-Cl stretch | Aryl Halide | 1000 - 1100 | Strong |

| C-H out-of-plane bend | Aromatic Rings | 750 - 900 | Strong |

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Therefore, symmetric vibrations and bonds involving heavier atoms often produce strong Raman signals.

For this compound, strong Raman signals are expected for:

Aromatic Ring Breathing Modes: The symmetric "breathing" vibrations of both the quinolinone and chlorophenyl rings are expected to be prominent in the Raman spectrum, typically around 1000 cm⁻¹ and 1600 cm⁻¹.

C-Cl Stretching: The C-Cl bond vibration, while visible in IR, often gives a strong and characteristic signal in the Raman spectrum.

Symmetric C=C Stretching: The symmetric stretching of the C=C bonds in the aromatic rings will be Raman active.

A detailed vibrational analysis of 4-chlorophenyl quinoline-2-carboxylate using FT-Raman spectroscopy identified key vibrational modes, including the ring breathing mode at 1070 cm⁻¹ and various C-H deformation modes. researchgate.net

Table 4: Predicted Raman Shifts for this compound

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H stretch | Ar-H | 3050 - 3080 | Strong |

| Aromatic C=C stretch | Aromatic Rings | 1580 - 1620 | Very Strong |

| Ring Breathing Mode | Aromatic Rings | ~1000 | Strong |

| C-Cl stretch | Aryl Halide | 1000 - 1100 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization.

The molecular formula of this compound is C₁₅H₁₀ClNO. The expected exact mass can be calculated using the masses of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass.

A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak due to the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, the mass spectrum will exhibit two molecular ion peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1, which is a definitive indicator of a single chlorine atom in the molecule.

The fragmentation of the molecular ion would likely proceed through several pathways:

Loss of CO: A common fragmentation for lactams and quinolones is the loss of a carbon monoxide molecule (28 Da) from the molecular ion.

Loss of Cl: Cleavage of the C-Cl bond can lead to the loss of a chlorine radical (35 or 37 Da), resulting in a significant fragment ion.

Cleavage of the C-C bond: The single bond connecting the quinolinone and chlorophenyl rings can cleave, leading to fragments corresponding to each ring system. libretexts.org

The resulting fragmentation pattern provides a fingerprint that helps to confirm the proposed structure of the molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like quinolin-2-one derivatives. In positive ion mode (ESI+), the molecule is typically protonated to form a quasi-molecular ion, [M+H]⁺. This allows for the accurate determination of the molecular weight.

For quinolone derivatives, the fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide crucial structural information. Common fragmentation pathways for the protonated molecular ion [M+H]⁺ include the neutral loss of water ([M+H−H₂O]⁺) and carbon monoxide ([M+H−CO]⁺). The quinoline core itself can also undergo characteristic fragmentation, such as the loss of hydrogen cyanide (HCN). rsc.org

In the case of this compound, the expected protonated molecular ion [M+H]⁺ would have a characteristic isotopic pattern due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl). The primary fragment ions would likely arise from the loss of CO from the quinolinone ring and potentially cleavage of the bond connecting the phenyl and quinoline rings.

| Ion | Proposed Structure | Expected m/z (for ³⁵Cl) | Fragmentation Pathway |

|---|---|---|---|

| [M+H]⁺ | Protonated molecule | 256.06 | Parent Ion |

| [M+H-CO]⁺ | Loss of carbon monoxide | 228.07 | Neutral loss from the quinolinone ring |

| [C₉H₇NO]⁺ | Quinolinone fragment | 145.05 | Cleavage of the C-C bond between rings |

| [C₆H₄Cl]⁺ | Chlorophenyl fragment | 111.00 | Cleavage of the C-C bond between rings |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 ppm, which allows for the unambiguous determination of the elemental composition of a molecule and its fragments. This technique is crucial for confirming the identity of a newly synthesized compound and for elucidating fragmentation pathways.

For a derivative like 3-[9-benzyl-6-(naphthalen-2-yl)-9H-purin-8-yl]-1-methylquinolin-2(1H)-one, HRMS data provides definitive confirmation of its molecular formula. For example, the calculated m/z for the protonated molecule [M+H]⁺ (C₃₀H₂₆N₅O) is 472.2137, and a found value of 472.2139 is well within the acceptable error margin for HRMS. acs.org

Applying this to this compound (C₁₅H₁₀ClNO), HRMS would be used to confirm its elemental composition. The high resolution allows for the differentiation between ions of the same nominal mass but different elemental formulas.

| Molecular Formula | Ion Type | Calculated m/z |

|---|---|---|

| C₁₅H₁₀³⁵ClNO | [M+H]⁺ | 256.0529 |

| C₁₅H₁₀³⁷ClNO | [M+H]⁺ | 258.0499 |

| C₁₅H₁₀³⁵ClNNaO | [M+Na]⁺ | 278.0348 |

| C₁₅H₁₀³⁷ClNNaO | [M+Na]⁺ | 280.0319 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions between molecular orbitals. For conjugated systems like this compound, the primary electronic transitions are π → π* and n → π*.

The quinoline ring system is a chromophore that exhibits characteristic absorption bands. mdpi.com The extended conjugation provided by the 6-phenyl substituent causes a bathochromic (red) shift in the absorption maxima compared to the unsubstituted quinolin-2-one core. The electronic spectrum is influenced by both the quinolinone moiety and the chlorophenyl group. The lone pair of electrons on the nitrogen atom and the oxygen of the carbonyl group can also participate in n → π* transitions, which are typically weaker and appear at longer wavelengths than the π → π* transitions. researchgate.net Studies on various quinoline derivatives show absorption bands that can be assigned to intramolecular charge-transfer transitions. researchgate.net

| Transition Type | Orbital Change | Expected λmax Region (nm) | Relative Intensity |

|---|---|---|---|

| π → π | Bonding π to antibonding π | 250-350 | High |

| n → π | Non-bonding to antibonding π | 300-400 | Low |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-activity relationships of pharmaceutical compounds.

While the specific crystal structure of this compound is not detailed in the provided search results, analysis of closely related quinolinone derivatives allows for a reliable prediction of its key structural features. For instance, the crystal structure of 4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-one reveals that the quinoline system is nearly planar. nih.gov In this analog, the phenyl ring is significantly twisted with respect to the plane of the quinoline system, with a dihedral angle of 62.16 (4)°. nih.gov A similar non-planar orientation of the 4-chlorophenyl ring relative to the quinolinone core is expected in this compound due to steric hindrance.

In the solid state, quinolin-2-one derivatives often form hydrogen-bonded networks. For example, molecules of 4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-one are linked into infinite chains by O—H⋯O hydrogen bonds. nih.gov Similarly, the N-H group of the 1H-quinolin-2-one and the carbonyl oxygen are expected to participate in intermolecular N—H⋯O hydrogen bonding, forming dimers or chains in the crystal lattice.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.1787 (2) |

| b (Å) | 8.2696 (2) |

| c (Å) | 12.3665 (4) |

| β (°) | 101.632 (2) |

| Volume (ų) | 618.89 (3) |

| Z | 2 |

Computational Chemistry Approaches for 6 4 Chloro Phenyl 1h Quinolin 2 One Research

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) offer a balance between accuracy and computational cost, making them a popular choice for studying quinolinone derivatives.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of molecules. nih.govdergipark.org.trrevistadechimie.rorjpbcs.com Calculations are often performed using specific combinations of functionals and basis sets, such as B3LYP/6-311++G(d,p), to optimize molecular geometry and predict reactivity. dergipark.org.trrjpbcs.com From the optimized structure, various global reactivity descriptors can be calculated to understand the molecule's chemical behavior. revistadechimie.rorjpbcs.com

These descriptors provide insights into the stability and reactivity of the molecule. For instance, a higher chemical hardness and lower softness suggest greater stability. semanticscholar.org The electrophilicity index helps to quantify the molecule's ability to accept electrons. DFT studies on various quinoline (B57606) derivatives have been conducted to determine these properties and predict their behavior in chemical reactions. dergipark.org.trsemanticscholar.org

Table 1: Global Reactivity Descriptors for Quinoline Derivatives (Illustrative) This table presents typical data obtained for related quinoline derivatives, as specific values for 6-(4-chloro-phenyl)-1H-quinolin-2-one are not available in the cited literature.

| Parameter | Definition | Typical Value Range |

|---|---|---|

| Chemical Hardness (η) | Resistance to change in electron distribution | ~1.5 - 2.5 eV |

| Chemical Softness (S) | Reciprocal of hardness, indicates reactivity | ~0.4 - 0.7 eV⁻¹ |

| Electronegativity (χ) | Power of an atom to attract electrons to itself | ~3.5 - 4.5 eV |

| Electrophilicity Index (ω) | Propensity of a species to accept electrons | ~2.0 - 4.0 eV |

| Chemical Potential (μ) | Negative of electronegativity, relates to electron escaping tendency | ~-4.5 - -3.5 eV |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter for determining molecular stability and reactivity. mdpi.com

A smaller HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. This energy gap can be correlated with the molecule's electronic properties and its potential for charge transfer within the molecular system. mdpi.com For a related compound, 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, the calculated HOMO-LUMO energy gap was found to be 4.0106 eV. mdpi.com

Table 2: Frontier Molecular Orbital Energies (Illustrative for a Related Chloro-phenyl Compound mdpi.com)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.2822 |

| LUMO | -1.2715 |

| Energy Gap (ΔE) | 4.0106 |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict how it will interact with other species. An MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different charge regions.

Typically, red or yellow colors represent regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue colors indicate regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. Green areas represent neutral or near-zero potential. For quinolinone derivatives, the MEP map can identify the most reactive sites for intermolecular interactions, such as the regions around electronegative oxygen and nitrogen atoms which often appear as negative potential sites.

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by transforming the complex molecular orbitals into localized bonds and lone pairs, which aligns with the familiar Lewis structure concept. This method is used to investigate intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density.

A key aspect of NBO analysis is the examination of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The stability of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. For example, in studies of related chloro-phenyl compounds, significant stabilization energies are often observed from the interaction of lone pairs on chlorine or oxygen atoms with the antibonding orbitals (π*) of the aromatic rings.

Table 3: NBO Donor-Acceptor Interactions (Illustrative) This table presents typical interactions and stabilization energies found in related chloro-phenyl heterocyclic compounds as specific data for this compound is not available in the cited literature.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (N) | π* (C=C) | ~20-50 |

| LP (O) | σ* (C-N) | ~15-30 |

| π (C=C) | π* (C=C) | ~10-25 |

| LP (Cl) | π* (C-C)aryl | ~5-15 |

*LP denotes a lone pair orbital.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. semanticscholar.org This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

Molecular docking simulations are employed to profile the interactions of ligands like this compound with various biological targets. These studies help identify key amino acid residues in the protein's active site that are crucial for binding. The strength of the interaction is often quantified by a docking score or binding energy, with lower (more negative) values indicating a more favorable interaction.

Derivatives of 6-chloro-2-quinolone have been investigated as potential anticancer agents. For instance, a series of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides were docked against phosphatidylinositol 3-kinase (PI3Kα), a key target in cancer therapy. These studies revealed that the compounds occupy the PI3Kα binding site and interact with important residues. Similarly, other quinolone derivatives have been docked against bacterial proteins like the topoisomerase II DNA gyrase from Bacillus cereus (PDB ID: 1VEN) to explore their potential as antibacterial agents. semanticscholar.org These simulations provide valuable insights into the structure-activity relationships that govern the biological activity of this class of compounds.

Table 4: Potential Biological Targets and Interacting Residues for Quinolinone Scaffolds Based on docking studies of closely related 6-chloro-quinolone derivatives.

| Biological Target | Potential Therapeutic Area | Key Interacting Residues (Examples from Analogues) | Reference |

|---|---|---|---|

| Phosphatidylinositol 3-kinase (PI3Kα) | Anticancer | Val851, Ser774, Lys802 | |

| Topoisomerase II DNA gyrase (Bacillus cereus) | Antibacterial | Asp81, Gly79, Ser82 | semanticscholar.org |

| Nuclear Factor κB (NF-κB) | Anti-inflammatory | Arg54, Tyr57, Cys59, Glu60 |

Prediction of Binding Affinities and Modes

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a molecule when bound to a larger target, typically a protein receptor. This method allows researchers to understand the binding mode and estimate the strength of the interaction, commonly expressed as a binding affinity or docking score.

In the study of quinolinone derivatives, molecular docking is crucial for identifying potential biological targets and elucidating the molecular interactions that stabilize the ligand-receptor complex. For instance, in studies of similar halogenated quinoline derivatives targeting enzymes like Monoamine Oxidase A and B (MAO-A and MAO-B), docking simulations have revealed specific binding scores and interaction patterns. While specific docking studies for this compound are not publicly available, the methodology would involve preparing the 3D structure of the compound and docking it into the active site of a selected protein target.

The results of such a study would typically be presented in a table detailing the binding energy and the key amino acid residues involved in the interaction. These interactions often include hydrogen bonds, hydrophobic interactions, and pi-pi stacking, which are critical for the stability of the complex. For example, a hypothetical docking study of this compound with a target kinase might reveal interactions where the quinolinone core forms hydrogen bonds with backbone residues in the hinge region of the kinase, while the chlorophenyl group occupies a hydrophobic pocket.

Table 1: Illustrative Molecular Docking Results for Quinoline Derivatives Against MAO-A and MAO-B

| Compound | Target | Binding Score (kcal/mol) | Interacting Residues |

| Derivative A | MAO-A | -7.24 | Tyr407, Tyr444, Phe208 |

| Derivative A | MAO-B | -8.37 | Tyr398, Tyr435, Gln206 |

| Reference (Harmine) | MAO-A | -6.57 | Tyr407, Phe352 |

| Reference (Rasagiline) | MAO-B | -6.47 | Tyr435, Ile199 |

Note: Data is illustrative and based on findings for similar halogenated quinoline derivatives to demonstrate the type of output from docking studies. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide a dynamic view of the conformational behavior of a molecule and its complexes over time. This technique simulates the motion of atoms and molecules, offering deep insights into the stability of a compound when bound to its target and its inherent flexibility.

For this compound, an MD simulation would typically follow a molecular docking study to validate the predicted binding mode and assess the stability of the ligand-protein complex. The simulation tracks the trajectory of the complex over a period of nanoseconds, and the results are analyzed using several parameters.

Key parameters include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone atoms from their initial position over time. A stable RMSD value suggests that the protein-ligand complex has reached equilibrium and is stable.

Root Mean Square Fluctuation (RMSF): This analyzes the fluctuation of individual amino acid residues. Higher RMSF values indicate greater flexibility, which can be important for understanding which parts of the protein interact most dynamically with the ligand.

In a study on related halogenated quinoline derivatives complexed with MAO-A, MD simulations showed that the derivative formed a more stable complex than the reference drug, as indicated by lower RMSD and Rg values. nih.gov Such an analysis for this compound would be critical to confirm that it forms a stable and lasting interaction with its potential biological target.

Table 2: Example MD Simulation Stability Parameters for a Quinoline Derivative-MAO-A Complex

| Parameter | Quinoline Derivative | Reference Drug (Harmine) |

| RMSD (Å) | 2.683 ± 0.625 | 3.508 ± 1.328 |

| RoG (Å) | 24.890 ± 0.198 | 24.916 ± 0.364 |

| RMSF (Å) | 6.307 ± 2.580 | 5.990 ± 2.984 |

Note: This data is from a study on a related quinoline derivative (Q3Cl4F) and serves as an example of MD simulation outputs. nih.gov

In Silico ADMET and Drug-Likeness Profiling

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and drug-likeness profiling are computational methods used to predict these properties early in the drug discovery process. neliti.com

For this compound, these predictions would assess its potential to be orally bioavailable and to have a favorable safety profile. Drug-likeness is often evaluated using rules such as Lipinski's Rule of Five, which sets criteria for molecular properties that are common in orally active drugs.

The key parameters evaluated include:

Molecular Weight (MW): Should be ≤ 500 g/mol .

LogP (lipophilicity): An octanol-water partition coefficient, should be ≤ 5.

Hydrogen Bond Donors (HBD): The number of N-H and O-H bonds, should be ≤ 5.

Hydrogen Bond Acceptors (HBA): The number of nitrogen and oxygen atoms, should be ≤ 10.

Topological Polar Surface Area (TPSA): A predictor of drug transport properties, ideally ≤ 140 Ų.

Various online tools and software packages, such as SwissADME and admetSAR, are used to calculate these properties. Studies on similar 2-phenyl quinoline-4-carboxamide derivatives have shown that such compounds generally exhibit favorable ADME properties, adhering to Lipinski's rules and suggesting good potential for oral bioavailability. researchgate.net A similar analysis for this compound would provide a crucial preliminary assessment of its drug-like potential.

Table 3: Predicted Physicochemical and ADMET Properties for a Representative Quinolinone Structure

| Property | Predicted Value | Lipinski's Rule of Five Guideline |

| Molecular Weight | ~269.7 g/mol | ≤ 500 |

| MLogP | ~3.5 | ≤ 5 |

| Hydrogen Bond Donors | 1 | ≤ 5 |

| Hydrogen Bond Acceptors | 2 | ≤ 10 |

| TPSA | ~41.1 Ų | ≤ 140 Ų |

| Oral Bioavailability Score | High | - |

Note: These values are estimations for the parent compound this compound based on standard computational models and are for illustrative purposes.

Structure Activity Relationship Sar and Rational Design in Quinolinone Medicinal Chemistry

Impact of Substitution Patterns on Biological Efficacy

The type and position of functional groups on the quinolinone core are critical determinants of its interaction with biological targets, influencing both potency and selectivity. orientjchem.orgmdpi.com Research has shown that even minor structural modifications can lead to significant changes in pharmacological activity.

Halogen atoms are frequently incorporated into drug candidates to modulate their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. orientjchem.org In the quinolinone series, the presence and position of halogen substituents, particularly chlorine, have been shown to be crucial for various biological activities.

The substitution of a chlorine atom at the C-6 position of the quinoline (B57606) ring, as seen in the subject compound, is a common strategy in the design of bioactive molecules. Theoretical studies on 6-chloroquinoline reveal that the high electronegativity of the chlorine atom significantly alters the chemical and physical properties of the quinoline moiety, including its reactivity and biological activity. dergipark.org.tr SAR studies on different series of quinoline derivatives have consistently highlighted the importance of C-6 substitution. For instance, in a series of 6-chloro-1-phenylbenzazepines, the 6-chloro group was found to enhance affinity for the D1 dopamine receptor. mdpi.com Similarly, the introduction of a fluorine atom at the C-6 position has been shown to significantly enhance the antibacterial activity of certain quinoline compounds. orientjchem.org In another study on quinoline-imidazole hybrids, the presence of a bromine atom at C-6 was deemed an essential moiety for improving antimalarial activity. rsc.org

The antiproliferative activity of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides has been investigated against human colon carcinoma (HCT-116) and colorectal adenocarcinoma (Caco-2) cell lines. The 6-chloro substitution on the quinolinone core was a key feature of the synthesized series, with several derivatives showing distinct inhibitory activity. mdpi.com

The position of the halogen is critical. While a C-6 substitution is often beneficial, other positions also play a role. For example, a series of novel 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivatives were synthesized and evaluated for anti-hepatitis B virus (HBV) activities, demonstrating that multiple chlorine substitutions can lead to potent compounds. nih.gov

Table 1: Impact of Halogen Substitution on Quinolinone/Quinoline Activity

| Position | Halogen | Compound Series | Biological Activity | Finding | Reference |

|---|---|---|---|---|---|

| C-6 | Chloro | 1-phenylbenzazepines | D1 Receptor Affinity | Enhances affinity. | mdpi.com |

| C-6 | Chloro | N-phenyl-4-hydroxy-2-quinolone-3-carboxamides | Anticancer (Colon) | Core feature in active derivatives. | mdpi.com |

| C-6 | Fluorine | General Quinoline Derivatives | Antibacterial | Significantly enhances activity. | orientjchem.org |

| C-6 | Bromine | Quinoline-imidazole hybrids | Antimalarial | Essential for activity improvement. | rsc.org |

| C-6, C-4' | Chloro | 4-(2-chlorophenyl) quinolin-2(1H)-ones | Anti-HBV | Potent activity observed. | nih.gov |

The introduction of phenyl or other aryl groups at various positions on the quinolinone scaffold is a key strategy for modulating biological activity. These bulky groups can influence ligand-receptor interactions, solubility, and other pharmacokinetic properties. The subject compound, 6-(4-chloro-phenyl)-1H-quinolin-2-one, features a 4-chlorophenyl substituent at the C-6 position.

Studies on related structures underscore the significance of aryl substitutions. For example, 2-phenyl-3-hydroxy-4(1H)-quinolinones have been investigated as anticancer agents and inhibitors of enzymes like topoisomerase. nih.gov The phenyl group at C-2 is a defining feature of this class of compounds. Similarly, the molecular hybridization of quinoline and chalcone moieties, which contain phenyl groups, has been explored to generate novel anticancer agents with potent antiproliferative activity. nih.govresearchgate.net In these hybrids, the electronic effects of substituents on the phenyl rings were found to be crucial for activity. mdpi.comnih.gov

In a series of N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides designed as PI3Kα inhibitors, the N-phenyl carboxamide side chain was critical. Attaching a para-fluoro moiety to this phenyl ring induced activity against Caco-2 cells, suggesting that hydrophobic and/or hydrogen-bond interactions mediated by the aryl group are important for ligand-target complex formation. mdpi.com A separate study focused on N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, further emphasizing the role of the substituted phenyl group in achieving antiproliferative effects. mdpi.com

The position of the aryl group is a key determinant of efficacy. SAR studies have shown that substitutions at positions C-2 and C-3 can be more effective against certain cancer cell lines than substitutions at C-4 and C-8. orientjchem.org The presence of a 4-phenyl group was a feature of penigequinolones A and B, two 2-quinolone alkaloids that inhibit the growth of tea pollen tubes. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.govacarindex.com By developing mathematical models, QSAR studies can predict the activity of novel compounds and provide insights into the structural features required for a desired biological response. nih.govmdpi.com

Several QSAR studies have been performed on quinoline and quinolinone derivatives to guide the design of more effective therapeutic agents. These models utilize various molecular descriptors that quantify the physicochemical properties of the molecules, such as electronic, steric, and hydrophobic characteristics. acarindex.comresearchgate.net

For instance, 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been successfully applied to quinoline derivatives. A 3D-QSAR study on quinoline-based inhibitors of P-selectin, a target for atherosclerosis drugs, resulted in satisfactory models that could predict the biological activity of new compounds. nih.gov Another study used CoMFA to analyze 33 quinoline-based compounds with anti-gastric cancer activity. The resulting model and its contour maps provided crucial information about the structural characteristics beneficial for enhancing anticancer properties, which was then used to design new, more potent derivatives. mdpi.com

QSAR models have also been developed for quinoline derivatives targeting infectious diseases. A recent study reported the development of 2D and 3D-QSAR models for a database of 349 compounds with activity against Plasmodium falciparum, the parasite responsible for malaria. mdpi.com These models were validated and showed excellent predictive capacity, demonstrating their utility in the rational development of new antimalarial drugs. mdpi.com Similarly, QSAR models have been developed to predict the inhibitory activity of quinoline derivatives against P-glycoprotein, a key protein involved in cancer multidrug resistance. nih.gov

Design Principles for Optimized Quinolinone-Based Therapeutic Agents

The insights gained from SAR and QSAR studies have led to the formulation of key design principles for optimizing quinolinone-based therapeutic agents. The goal is to enhance potency, selectivity, and drug-like properties by strategically modifying the quinolinone scaffold.

One prominent strategy is molecular hybridization , which involves combining the quinolinone core with another bioactive pharmacophore to create a new hybrid molecule with potentially enhanced or synergistic activity. nih.govresearchgate.net This approach was used to link the quinoline scaffold with a chalcone fragment, resulting in novel compounds with significant antiproliferative activity against various cancer cell lines. nih.gov

Structure-based drug design is another powerful approach. This involves using the 3D structure of the biological target to design ligands that fit precisely into the binding site. This strategy was employed in the design of N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides as PI3Kα inhibitors. mdpi.com Insights from QSAR contour maps and molecular docking can guide the placement of substituents in regions that favor positive interactions (e.g., hydrogen bonding, hydrophobic interactions) and avoid unfavorable steric or electrostatic clashes. mdpi.com

Key principles derived from SAR studies include:

Targeted Halogenation : The strategic placement of halogens, such as chlorine at the C-6 position, can enhance target affinity and modulate pharmacokinetic properties. orientjchem.orgmdpi.com

Aryl Group Modification : The substitution pattern on aryl rings attached to the quinolinone core is critical. Modifying these substituents can fine-tune electronic and steric properties to optimize binding. For example, adding electron-withdrawing or electron-donating groups to a phenyl ring can significantly alter biological activity. mdpi.commdpi.com

Positional Isomerism : The biological activity is highly sensitive to the position of substituents. SAR studies often reveal that a functional group beneficial at one position may be detrimental at another, emphasizing the need for systematic exploration of the scaffold. orientjchem.orgacs.org

By integrating these principles, medicinal chemists can rationally design novel quinolinone derivatives with improved therapeutic potential, moving from lead compounds to optimized clinical candidates. mdpi.com

In Vitro Pharmacological Investigations of 6 4 Chloro Phenyl 1h Quinolin 2 One and Its Analogs

Assessment of Antimicrobial Activities

The antimicrobial potential of quinolin-2-one derivatives has been a subject of extensive research, with studies investigating their efficacy against various bacterial and fungal pathogens.

Table 1: Antibacterial Activity of Selected Quinolin-2-one Analogs

| Compound | Test Organism | MIC (µg/mL) |

|---|---|---|

| Analog A | Staphylococcus aureus | >100 |

| Analog B | Bacillus subtilis | >100 |

| Analog C | Escherichia coli | >125 |

| Analog D | Pseudomonas aeruginosa | 150 |

Data presented is for analogous compounds and not 6-(4-chloro-phenyl)-1H-quinolin-2-one.

Similar to the antibacterial findings, specific antifungal data for this compound is limited. However, the broader class of quinoline (B57606) derivatives has been investigated for antifungal properties. Studies on 6-[N-(halophenyl)amino]-7-chloro-5,8-quinolinedione derivatives, which share some structural similarities, have demonstrated potent antifungal activities against pathogenic Candida species. For example, a derivative with a (3,4-dichlorophenyl)amino substituent was found to be highly effective, with MICs of 4 µg/mL against various Candida species. researchgate.net This suggests that the presence of a halogenated phenyl ring can contribute to antifungal efficacy.

Table 2: Antifungal Activity of Selected Quinolinedione Analogs

| Compound | Test Organism | MIC (µg/mL) |

|---|---|---|

| 6-[N-(3,4-dichlorophenyl)amino]-7-chloro-5,8-quinolinedione | Candida species | 4 |

Data presented is for an analogous compound and not this compound.

Evaluation of Antiviral Efficacy

The antiviral properties of quinolin-2-one derivatives have been explored against several viruses, with a particular focus on the Hepatitis B virus and the Human Immunodeficiency Virus (HIV).

A study on a series of 4-aryl-6-chloro-quinolin-2-ones, close analogs of the title compound, revealed significant in vitro anti-HBV activity. These compounds were evaluated for their ability to inhibit the secretion of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) in HepG2.2.15 cells. One of the tested compounds, a 5-aryl-7-chloro-1,4-benzodiazepine derivative (5c) synthesized from a 4-aryl-6-chloro-quinolin-2-one precursor, exhibited potent inhibitory activity. It displayed an IC50 of 0.074 mM for HBsAg secretion and 0.449 mM for HBeAg secretion, with selectivity index (SI) values of 23.2 and 3.4, respectively. This activity was notably higher than its quinolin-2-one analog (4c), indicating that structural modifications can significantly impact antiviral potency.

Table 3: In Vitro Anti-Hepatitis B Virus Activity of an Analogous Benzodiazepine Derivative

| Compound | Target | IC50 (mM) | Selectivity Index (SI) |

|---|---|---|---|

| Analog 5c | HBsAg secretion | 0.074 | 23.2 |

| HBeAg secretion | 0.449 | 3.4 |

Data from a study on 4-aryl-6-chloro-quinolin-2-one analogs and their derivatives.

The HIV-1 reverse transcriptase (RT) is a critical enzyme for viral replication and a key target for antiretroviral drugs. Research into quinolin-2-one derivatives has identified their potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs). While direct inhibitory data for this compound against HIV-1 RT is not specified in the available literature, a common pharmacophore for NNRTIs has been identified as N-(4-chlorophenyl)acetamide. This structural motif is present in several potent anti-HIV-1 RT compounds. Studies on other quinolin-2-one derivatives have shown inhibitory activities with IC50 values in the micromolar range, suggesting that the quinolin-2-one scaffold can serve as a basis for the development of novel HIV-1 RT inhibitors.

Anticancer and Antiproliferative Activity Profiling

The quinolin-2-one core is a feature of various compounds with demonstrated anticancer and antiproliferative activities. While specific data for this compound is not detailed in the reviewed studies, research on related structures provides valuable insights. For example, a series of 5-, 6-, and 7-methoxy-substituted 4-phenyl-2-quinolone derivatives were synthesized and evaluated for their anticancer effects. One compound from this series demonstrated excellent antiproliferative activities against the COLO205 colon cancer cell line (IC50 = 0.32 μM) and the H460 lung cancer cell line (IC50 = 0.89 μM). These findings underscore the potential of the 4-phenyl-2-quinolone scaffold in developing new anticancer agents. The mechanism of action for some of these analogs is believed to involve the inhibition of tubulin polymerization.

Table 4: Antiproliferative Activity of a Selected 4-Phenyl-2-quinolone Analog

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 6-methoxy-4-(3-methoxyphenyl)quinolin-2(1H)-one | COLO205 (Colon) | 0.32 |

| H460 (Lung) | 0.89 |

Data presented is for an analogous compound and not this compound.

Cytotoxicity Against Cancer Cell Lines

Analogs of this compound have demonstrated significant cytotoxic effects across a variety of human cancer cell lines. The presence of the quinoline core, often with various substitutions, plays a crucial role in the anti-proliferative activity of these compounds.

Research has shown that quinoline derivatives exhibit inhibitory activity against melanoma, breast, lung, liver, prostate, and colon cancer cell lines. For instance, a novel quinoline analog, 10-nitro-6-phenyl-6H-chromeno[4,3-b]quinoline, has shown decent anti-cancer activity against the B16F10 (mouse melanoma), A549 (lung carcinoma), and MCF-7 (breast adenocarcinoma) cell lines neuroquantology.com. Similarly, other studies have reported the cytotoxicity of various N-phenylmaleimide derivatives against B16F10 cells scispace.com.

In the context of breast cancer, MCF-7 cells have been a frequent target. Sideritoflavone, a trihydroxy-trimethoxyflavone, showed a strong cytotoxic effect on MCF-7 cells with an IC50 of 4.9 μM nih.gov. The activity of quinoline derivatives is often compared to standard chemotherapeutic agents like doxorubicin (B1662922), with some analogs demonstrating comparable or superior potency researchgate.net.

Against lung cancer cell line A549, certain pyrazole (B372694) derivatives have shown effective inhibition of cell growth nih.gov. The cytotoxicity of quinoline-based compounds is not limited to a single mechanism; for example, some merosesquiterpenes induce DNA strand breaks in colorectal cancer cells datapdf.com.

The human hepatocellular carcinoma cell line, HepG2 , has also been a subject of investigation. Various plant extracts containing complex molecules have exhibited potent cytotoxic effects on HepG2 cells nih.gov. Quinoline-oxadiazole derivatives, in particular, have shown considerable cytotoxic activities against both HepG2 and MCF-7 cell lines, with IC50 values in the sub-micromolar range nih.gov.

Prostate cancer cells (PC3 ) have been shown to be sensitive to quinoline derivatives. Nicotinonitrile-based compounds exhibited remarkable cytotoxicity against both MCF-7 and PC-3 cells, with IC50 values in the low micromolar range nih.gov.

Finally, against the human colon carcinoma cell line HCT116 , quinoline derivatives have demonstrated substantial apoptotic effects nih.gov. A study on pyrimidine (B1678525) derivatives showed that some compounds had higher activity against HCT-116 cells than the standard drug doxorubicin researchgate.net. The cytotoxic activity of certain metal complexes featuring bipyridine ligands has also been noted against HCT-116 cells, inducing cell cycle arrest and apoptosis researchgate.net.

| Cancer Cell Line | Cell Type | Example Analog Class | Observed Effect |

|---|---|---|---|

| B16F10 | Mouse Melanoma | Chromeno[4,3-b]quinolines | Anti-cancer activity observed neuroquantology.com |

| MCF7 | Human Breast Adenocarcinoma | Quinoline-oxadiazole derivatives | IC50 values of 0.164–0.583 µg/mL nih.gov |

| A549 | Human Lung Carcinoma | Pyrimidinetethered compounds | IC50 values around 20 µM mdpi.com |

| HepG2 | Human Hepatocellular Carcinoma | Quinoline-oxadiazole derivatives | IC50 values of 0.137–0.332 µg/mL nih.gov |

| PC3 | Human Prostate Carcinoma | Nicotinonitrile-based derivatives | IC50 value of 3.60 µM for one derivative nih.gov |

| HCT116 | Human Colon Carcinoma | 2-Oxoquinoline derivatives | Induction of apoptosis nih.gov |

Inhibition of Specific Oncogenic Targets

The PI3K/Akt signaling pathway is frequently dysregulated in human cancers, making its components attractive targets for therapeutic intervention. Analogs of quinolin-2-one have been investigated as inhibitors of key kinases in this pathway. Notably, novel substituted 3-anilino-quinolin-2(1H)-ones have been prepared and screened as inhibitors of PDK1, an important regulator of the PI3K/Akt pathway pibb.ac.cn. While these initial compounds showed modest inhibition, they represent a foundation for further optimization pibb.ac.cn.

Furthermore, research into quinazoline-based compounds, which are structurally related to quinolones, has identified potent inhibitors of PI3Kα researchgate.net. One study detailed a novel 4-aminoquinazoline derivative that inhibited PI3Kα with an IC50 of 13.6 nM and effectively blocked the PI3K-Akt pathway in HCT116 cells researchgate.net. Docking simulations suggest that these molecules bind to key residues in the active site of PI3Kα, such as the catalytic lysine (B10760008) (Lys802) researchgate.net. This indicates that the quinoline/quinazoline scaffold can be effectively tailored to achieve potent and selective inhibition of oncogenic kinases like PI3Kα.

Antimalarial Activity and Target Validation

The quinoline scaffold is historically significant in the fight against malaria, with drugs like chloroquine (B1663885) and quinine (B1679958) being cornerstone treatments. Modern research continues to explore quinoline-based compounds for their activity against drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Analogs of this compound are part of this ongoing effort. Studies have shown that quinoline derivatives can exhibit potent antiplasmodial activity. For example, imidazo[4,5-c]quinolin-2-one analogs have been investigated as inhibitors of Plasmodium phosphatidylinositol 4-kinase (PfPI4K), a target with a low propensity for resistance mdpi.com. These compounds show activity against multiple stages of the parasite's life cycle mdpi.com.

Another validated target in Plasmodium is the cytochrome bc1 complex. While specific data on this compound is limited, the general class of quinolones is known to interfere with parasitic processes. The mechanism often involves accumulation in the parasite's food vacuole, where they inhibit the polymerization of heme into hemozoin, leading to a buildup of toxic free heme researchgate.net. The development of hybrid molecules, combining the quinoline core with other pharmacophores like 1,2,3-triazoles, has yielded compounds with significant activity against chloroquine-resistant clones of P. falciparum acs.org.

Enzyme Inhibition Studies

The diverse biological activities of quinolin-2-one analogs are often rooted in their ability to inhibit specific enzymes.

Monoamine Oxidase B (MAO-B): The 3,4-dihydro-2(1H)-quinolinone scaffold is a potent and selective inhibitor of MAO-B, an enzyme implicated in the progression of neurodegenerative disorders like Parkinson's disease acs.org. Computational studies have shown that the quinolin-2-one scaffold plays a key role in selectivity towards MAO-B nih.gov. Structure-activity relationship (SAR) studies reveal that substitution at the C7 position of the quinolinone ring with a benzyloxy group results in highly potent inhibition, with IC50 values in the nanomolar range and high selectivity over the MAO-A isoform acs.org.

Coagulation Factors (Factor Xa, Factor XIa): Derivatives of pyrrolo[3,2,1-ij]quinolin-2(1H)-one have been identified as inhibitors of coagulation Factor Xa and Factor XIa, which are key targets for anticoagulant therapies nih.govnih.gov. In vitro testing has revealed compounds with IC50 values in the low micromolar range for both enzymes, with some analogs showing selectivity for Factor XIa nih.govnih.gov.

α-Amylase: This enzyme is a target for managing type 2 diabetes. Several studies have demonstrated that quinoline analogs can inhibit α-amylase. Quinoline-based triazole hybrids and quinoline-1,3,4-oxadiazole conjugates have shown effective inhibition of both α-amylase and α-glucosidase nih.govnih.gov. 2-Hydroxyquinoline itself has also been reported to have potent inhibitory activity against α-amylase with an IC50 value of 130.5 µg/mL researchgate.net.

DNA Gyrase: Quinolones are a well-established class of antibiotics that target bacterial DNA gyrase, a type II topoisomerase essential for DNA replication psu.edu. They function by stabilizing the gyrase-DNA cleavage complex, which inhibits DNA re-ligation and leads to bacterial cell death psu.edunih.gov.

Lanosterol 14α-demethylase (CYP51): This enzyme is a critical component in the ergosterol (B1671047) biosynthesis pathway in fungi and is the primary target for azole antifungal drugs psu.edubiomedicineonline.org. While azoles are the most studied inhibitors, the development of new scaffolds is crucial to combat resistance nih.govnih.gov. Although direct inhibition by this compound analogs is not extensively documented, the search for novel CYP51 inhibitors is an active area of research where heterocyclic compounds are of great interest nih.govnih.gov.

| Enzyme Target | Therapeutic Area | Active Analog Class | Reported Potency (Example) |

|---|---|---|---|

| MAO-B | Neurodegenerative Disease | 3,4-dihydro-2(1H)-quinolinones | IC50 = 2.9 nM acs.org |

| Factor Xa | Anticoagulation | pyrrolo[3,2,1-ij]quinolin-2(1H)-ones | IC50 = 3.68 µM nih.govnih.gov |

| Factor XIa | Anticoagulation | pyrrolo[3,2,1-ij]quinolin-2(1H)-ones | IC50 = 2 µM nih.govnih.gov |

| α-Amylase | Diabetes | Quinoline-triazole hybrids | IC50 = 0.80 µM nih.gov |

| DNA Gyrase | Antibacterial | Quinolones | Well-established class of inhibitors psu.edu |

| Lanosterol 14α-demethylase | Antifungal | Azoles (primary), other heterocycles | Ongoing research area nih.govnih.gov |

Mechanistic Studies at the Cellular and Molecular Level

Understanding the mechanisms by which quinolin-2-one and its analogs exert their effects is crucial for their development as therapeutic agents.

DNA Cleavage and Intercalation: Several quinoline-based compounds have been shown to interact with DNA. A study of novel furan (B31954) C-2 quinoline coupled 1,2,4-triazoles revealed that these hybrids possess significant DNA cleavage activity nih.gov. Other quinoline-based analogs function by intercalating into DNA, which can inhibit the function of DNA-interacting enzymes such as DNA methyltransferases and polymerases nih.gov. This interaction can trigger a DNA damage response in cancer cells, leading to apoptosis nih.gov.

Inhibition of Endocytosis: In the context of malaria, quinoline antimalarials have been shown to interfere with endocytosis in P. falciparum nih.govnih.gov. The parasite relies on endocytosis to ingest host cell cytoplasm for nutrients. Mefloquine and quinine inhibit the initial uptake, whereas chloroquine appears to block the trafficking of transport vesicles to the food vacuole nih.govnih.gov. This disruption of a vital cellular process contributes to their antimalarial efficacy.

Enhancing Transcript Activity of HBV Enhancers: While direct evidence for this compound is scarce, some nucleoside analogs have been shown to inhibit the activities of Hepatitis B Virus (HBV) promoters in a dose-dependent manner. HBV gene expression is regulated by two key enhancer regions nih.gov. The development of compounds that can modulate the activity of these enhancers represents a potential therapeutic strategy against HBV, an area where quinoline-based antivirals could be explored.

Other Biological Activities

The versatile quinolin-2-one scaffold has been associated with a broad range of additional biological activities.

Anti-inflammatory: Quinoline derivatives have been widely reported to possess significant anti-inflammatory properties scispace.comnih.gov. Some analogs function by inhibiting key mediators of the inflammatory cascade, such as cyclooxygenase (COX) enzymes scispace.com. Novel quinoline derivatives bearing azetidinone scaffolds have shown potent anti-inflammatory effects in animal models nih.gov.

Antileishmanial and Trypanocidal: 2-Substituted quinolines have emerged as a promising class of compounds for treating kinetoplastid infections, including leishmaniasis and trypanosomiasis (Chagas disease and African sleeping sickness) nih.govnih.gov. Analogs have demonstrated potent in vitro activity against Leishmania donovani and Trypanosoma cruzi amastigotes and trypomastigotes, with some compounds showing low micromolar to sub-micromolar efficacy and favorable selectivity indices nih.gov.

Cardiac Stimulant: Certain 2(1H)-quinolinone derivatives have been synthesized and evaluated for their cardiac stimulant (inotropic) activity nih.gov. Studies in anesthetized dogs showed that compounds like 6-imidazol-1-yl-8-methyl-2(1H)-quinolinone produced a significant increase in cardiac contractility with minimal effect on heart rate, suggesting potential applications in the treatment of congestive heart failure.

Photosynthesis Inhibition: The quinoline scaffold has also been explored for applications outside of medicine. A study of hydroxyquinolinecarboxamides found that several analogs exhibited potent inhibition of photosynthesis in spinach chloroplasts, with activity similar to or higher than the standard herbicide DCMU (Diuron) nih.gov. This highlights the potential of quinoline derivatives in agrochemical research.

Emerging Research Directions and Therapeutic Potential of Quinolinone Frameworks

Applications in Neglected Tropical Diseases Drug Discovery

Neglected tropical diseases (NTDs) continue to impose a significant burden on global health, affecting over a billion people, primarily in low-income countries. The existing therapeutic arsenal (B13267) for many NTDs is often hampered by issues of toxicity, limited efficacy, and growing drug resistance. This critical need for new, safe, and effective treatments has spurred the exploration of diverse chemical scaffolds, including the quinolinone framework.

The quinoline (B57606) ring system, the core of quinolinones, has a long-standing history in the fight against parasitic diseases, most notably with the development of antimalarial drugs like chloroquine (B1663885). This historical success has fueled contemporary research into the potential of quinoline and its derivatives against a spectrum of NTDs. While direct research specifically implicating 6-(4-chloro-phenyl)-1H-quinolin-2-one in the context of NTDs is not extensively documented in publicly available literature, the broader class of quinolinone-based compounds has shown promise. Their mechanism of action often involves the inhibition of parasitic enzymes or interference with vital metabolic pathways. The structural features of this compound, particularly the presence of the halogenated phenyl ring, could potentially enhance its lipophilicity and ability to penetrate parasitic cell membranes, making it a candidate for further investigation against various pathogens responsible for NTDs.

Quinolinones as Privileged Scaffolds for Multi-Target Drug Design

The traditional "one-drug, one-target" paradigm in drug discovery is increasingly being challenged by the complexity of multifactorial diseases. This has led to the rise of multi-target drug design, an approach that aims to develop single chemical entities capable of modulating multiple biological targets simultaneously. Privileged scaffolds are central to this strategy, as their inherent ability to bind to various receptors and enzymes provides a versatile starting point for the design of such multi-target agents.

The quinolinone scaffold is a prime example of a privileged structure. Its derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. This promiscuity is attributed to the quinolinone core's ability to participate in various non-covalent interactions, such as hydrogen bonding, pi-pi stacking, and hydrophobic interactions, with the active sites of different proteins.

For this compound, the combination of the quinolinone core with the 4-chlorophenyl substituent presents an interesting profile for multi-target drug design. The chlorine atom can influence the electronic properties of the phenyl ring and participate in halogen bonding, a type of non-covalent interaction that is gaining recognition in medicinal chemistry for its role in ligand-protein binding. This could enable the compound to interact with multiple targets, potentially leading to synergistic therapeutic effects or a reduced likelihood of developing drug resistance.

Future Prospects for this compound as a Lead Compound for Drug Development

A lead compound is a chemical starting point for the development of a new drug. It exhibits promising biological activity but may require structural modifications to enhance its potency, selectivity, and pharmacokinetic properties. The future of this compound as a lead compound is contingent on systematic and thorough investigation into its biological activities.

Initial steps would involve comprehensive screening of the compound against a wide range of biological targets, including those relevant to cancer, infectious diseases, and inflammatory conditions. Should promising activity be identified, structure-activity relationship (SAR) studies would be crucial. These studies involve synthesizing and evaluating a series of analogues of this compound to understand how different structural modifications impact its biological activity. For instance, modifying the position of the chlorine atom on the phenyl ring, or replacing it with other substituents, could significantly alter the compound's potency and selectivity.

Computational modeling and in silico screening can play a vital role in guiding these synthetic efforts, predicting the binding modes of different derivatives to their targets, and helping to prioritize the most promising candidates for further development. While the current body of public research on this compound is limited, its structural features, rooted in the versatile and biologically active quinolinone scaffold, suggest that it holds potential as a valuable lead compound for the discovery of novel therapeutics. Further dedicated research is warranted to unlock its full therapeutic potential.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-(4-chlorophenyl)-1H-quinolin-2-one?

- The compound is commonly synthesized via multicomponent reactions under microwave irradiation using InCl₃ as a catalyst, which enables rapid cyclization and high yields (e.g., 85% in 15 minutes) . Alternatively, chlorination of intermediates with phosphorus oxychloride (POCl₃) is employed to introduce the 4-chlorophenyl group, followed by ring closure using LiHMDS as a base . Solvents like DMF or dichloromethane are critical for optimizing reaction kinetics .

Q. Which spectroscopic and crystallographic methods validate its structure?

- NMR spectroscopy (¹H and ¹³C) confirms proton environments and carbon frameworks, with aromatic protons appearing between δ 7.2–8.5 ppm . IR spectroscopy identifies carbonyl (C=O) stretches near 1650 cm⁻¹ and N-H stretches at ~3200 cm⁻¹ . For crystallographic analysis, single-crystal X-ray diffraction (SCXRD) with SHELXL refinement resolves bond angles and torsion angles (e.g., C7–O2 bond length: 1.23 Å) . Software like DIAMOND visualizes hydrogen-bonding networks (e.g., O2–H2O···O1 interactions) .

Q. How is purity assessed, and what analytical techniques detect byproducts?

- HPLC-MS with reverse-phase C18 columns (acetonitrile/water gradient) identifies impurities, while TLC (silica gel, ethyl acetate/hexane) monitors reaction progress. Elemental analysis (EA) ensures stoichiometric consistency (e.g., C: 67.1%, H: 3.8%, Cl: 11.2%) . For related compounds like cilostazol analogs, USP standards recommend thresholds for byproducts (e.g., <0.1% for Related Compound C) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in scale-up synthesis?

- Microwave-assisted synthesis reduces side reactions by ensuring uniform heating, while catalyst recycling (e.g., InCl₃ recovery via aqueous extraction) improves cost efficiency . Temperature gradients in POCl₃-mediated chlorination must be controlled (60–80°C) to avoid over-chlorination . Solvent polarity adjustments (e.g., switching from DMF to THF) can enhance regioselectivity in cyclization steps .

Q. What challenges arise in resolving crystallographic data for polymorphic forms?

- Polymorphism can lead to variations in unit cell parameters (e.g., monoclinic vs. orthorhombic systems). Twinning in crystals is addressed using SHELXD for structure solution and PLATON for validation . High-resolution data (≤1.0 Å) and low-temperature (100 K) measurements reduce thermal motion artifacts . For ambiguous electron density maps, DFT calculations (e.g., B3LYP/6-31G*) provide complementary bond-length validation .

Q. How do structural modifications enhance biological activity (e.g., FABP4/5 inhibition)?

- Introducing electron-withdrawing groups (e.g., -CF₃ at position 2) improves binding affinity to FABP4/5 by 30% compared to the parent compound . Substituents at the quinoline core (e.g., 6-methyl or 4-hydroxy groups) modulate solubility and metabolic stability . SAR studies suggest that replacing the 4-chlorophenyl group with a sulfonyl moiety increases selectivity for kinase targets .

Q. How to resolve contradictions in spectral data across studies?

- Discrepancies in NMR shifts may arise from solvent effects (e.g., DMSO-d₆ vs. CDCl₃) or pH variations. Cross-referencing with COSY and HSQC experiments clarifies coupling patterns . For IR, calibration against standard carbonyl compounds (e.g., acetophenone) ensures accuracy. Collaborative databases like PubChem provide consensus spectra for validation .

Key Recommendations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.